1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline scaffold. Its structure features a 4-tert-butylphenyl group at position 1, 7,8-dimethoxy substituents on the quinoline ring, and a 4-methylphenyl group at position 3 (Fig. 1). The molecular formula is C₂₉H₂₇N₃O₂, with a monoisotopic mass of 449.21 g/mol .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-18-7-9-19(10-8-18)27-23-17-30-24-16-26(34-6)25(33-5)15-22(24)28(23)32(31-27)21-13-11-20(12-14-21)29(2,3)4/h7-17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILXWFTWQOFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative with significant potential in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a pyrazoloquinoline core and various substituted phenyl groups. The molecular formula is with a molecular weight of 451.6 g/mol .
Pharmacological Properties
Research indicates that pyrazoloquinoline derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antibacterial effects. The specific biological activities of the compound have been evaluated through various studies.
Antitumor Activity
Several studies have highlighted the role of pyrazoloquinolines in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study evaluated the cytotoxic effects of related pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin through a synergistic effect .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have also been documented. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This inhibition suggests a potential mechanism for their use in treating inflammatory diseases .
Antibacterial Activity
The antibacterial activity of pyrazoloquinolines has been explored, with some derivatives exhibiting significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activities of pyrazoloquinolines are closely linked to their structural features. The presence of substituents on the phenyl rings plays a crucial role in modulating activity:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl | Enhances lipophilicity and bioavailability |
| Methyl | Potentially increases binding affinity to targets |
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation compared to control groups.
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties through in vitro assays measuring NO production in macrophage cell lines treated with LPS. The compound significantly reduced NO levels, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoloquinoline Derivatives
Key structural variations among pyrazoloquinoline derivatives influence their pharmacological profiles. Below is a detailed comparison:
Structural and Functional Group Variations
Key Observations
Anti-Inflammatory Activity: Derivatives with amino groups (e.g., 2i, 2m) exhibit potent inhibition of LPS-induced NO production (IC₅₀ ~1 µM), comparable to the control 1400W. The target compound lacks an amino group but includes methoxy substituents, which may reduce direct enzyme inhibition but enhance metabolic stability . Carboxylic acid in 2m improves solubility but may limit blood-brain barrier penetration compared to the lipophilic tert-butyl group in the target compound .
Structural Backbone Differences: Pyrazolo[4,3-c]quinolines (e.g., target compound, 2i, ELND006) show anti-inflammatory or Aβ-modulating activities, whereas pyrazolo[3,4-b]quinolines (e.g., compound in ) demonstrate weaker apoptosis induction due to divergent ring fusion and electronic profiles .
Enzyme Selectivity: ELND006’s sulfonyl and cyclopropyl groups confer selectivity for gamma-secretase over Notch signaling, a feature absent in the target compound, which lacks these substituents .
Research Findings and Mechanistic Insights
Anti-Inflammatory Mechanism
Pyrazolo[4,3-c]quinolines like 2i and 2m suppress iNOS and COX-2 expression in RAW 264.7 macrophages, reducing pro-inflammatory mediators. QSAR studies highlight the importance of electron-donating groups (e.g., -NH₂, -OCH₃) at positions 3 and 4 for activity . The target compound’s dimethoxy groups may mimic these effects but require empirical validation.
Pharmacokinetic Considerations
- The tert-butyl group in the target compound may enhance metabolic stability compared to shorter alkyl chains, as seen in ELND006’s design for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
